molecular formula C37H32O5 B119809 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one CAS No. 58115-18-7

1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one

Cat. No.: B119809
CAS No.: 58115-18-7
M. Wt: 556.6 g/mol
InChI Key: CHBXDWPYZJLIBN-ZBJSNUHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one is a synthetic chalcone derivative of interest in medicinal chemistry research. This compound features a central α,β-unsaturated ketone (chalcone) core structure, which is known to be a privileged scaffold in drug discovery . The molecule is further characterized by multiple benzyl ether and methoxy substituents, which can influence its physicochemical properties and biological interactions. Chalcones and their derivatives are widely investigated for their versatile pharmacological activities, which may include anti-inflammatory, antibacterial, antiviral, and antitumor effects, as observed in broader scientific studies on this class of compounds . The specific research value of this particular analog may lie in exploring its mechanism of action, which for chalcones can involve the selective targeting of various viral enzymes, interactions with DNA gyrase B, or inhibition of efflux pumps in multidrug-resistant bacteria . Researchers can utilize this high-purity compound as a key intermediate in organic synthesis or as a standard in bio-screening assays to investigate structure-activity relationships and develop novel therapeutic agents. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1-[5-methoxy-2,4-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H32O5/c1-39-36-23-33(34(38)22-19-28-17-20-32(21-18-28)40-25-29-11-5-2-6-12-29)35(41-26-30-13-7-3-8-14-30)24-37(36)42-27-31-15-9-4-10-16-31/h2-24H,25-27H2,1H3/b22-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBXDWPYZJLIBN-ZBJSNUHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453684
Record name FT-0671166
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58115-18-7
Record name FT-0671166
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one, also known by its CAS number 58115-18-7, is a synthetic compound belonging to the chalcone class. Chalcones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific chalcone derivative, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C37H32O5
  • Molecular Weight : 556.65 g/mol
  • SMILES Notation : COc1cc(C(=O)\C=C\c2ccc(OCc3ccccc3)cc2)c(OCc4ccccc4)cc1OCc5ccccc5

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. The compound has shown potential in various cancer cell lines:

  • Cell Cycle Arrest : Research indicates that chalcones can induce cell cycle arrest at different phases. For instance, studies have reported that certain chalcone derivatives can arrest the cell cycle in the G1 phase by downregulating cyclin D1 and CDK4 . Others have shown G2/M phase arrest in leukemia cell lines .
  • Induction of Apoptosis : The compound has been linked to apoptosis induction through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins. For example, chalcones like flavokawain B have demonstrated the ability to enhance caspase-3 activity significantly .

Study 1: Anticancer Effects in MDA-MB-231 Cells

A study synthesized several chalcone derivatives and evaluated their effects on breast cancer cells (MDA-MB-231). The results indicated that certain compounds could enhance caspase-3 activity significantly at concentrations as low as 10 μM, suggesting a strong potential for apoptosis induction .

CompoundConcentration (µM)Caspase-3 Activity (Fold Increase)
Compound A101.57
Compound B101.33

Study 2: Cell Cycle Analysis

In another investigation focusing on cell cycle dynamics, various synthetic chalcones were tested. The analysis revealed that certain derivatives could effectively induce G2/M phase arrest in human oral carcinoma cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of structurally related chalcones and arylpropenones is provided below:

Compound Substituents Key Features References
Target Compound 5-MeO, 2,4-bis(PhCH2O), 4-(PhCH2O) High lipophilicity; potential for enhanced membrane permeability
(E)-1-(4-Hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one 4-OH, 3,4-diMeO Polar due to free -OH; lower thermal stability
1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one 2-OH, 4-MeO, 4-MePh Hydrogen-bonding capacity from -OH; moderate solubility in polar solvents
1-[2-Hydroxy-4,6-bis(phenylmethoxy)-3-(phenylmethyl)phenyl]ethanone 2-OH, 4,6-bis(PhCH2O), 3-PhCH2 Bulky substituents reduce reactivity; crystalline solid (mp 113–114°C)
(2E)-3-(5-bromo-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 5-Br, 2-MeO, 4-OH Halogen substituent enhances electronic effects; potential for halogen bonding

Physical and Chemical Properties

  • Melting Points :
    • The target compound’s tris(phenylmethoxy) structure suggests a higher melting point (>150°C), similar to trisubstituted analogs in (e.g., 141–142°C for tetrakis(benzyloxy) derivatives) .
    • Chalcones with free -OH groups (e.g., ) exhibit lower melting points (~120–130°C) due to hydrogen bonding disruptions .
  • Solubility :
    • The target’s lipophilic substituents favor solubility in DMSO or dichloromethane, unlike hydroxylated analogs (e.g., ), which are more water-soluble .

Data Tables

Table 1: Substituent Effects on Reactivity

Substituent Position Electron-Donating (+M) Electron-Withdrawing (-M) Impact on Chalcone Reactivity
4-(PhCH2O) Yes (methoxy) No Stabilizes enone system; slows hydrolysis
5-Br () No Yes Enhances electrophilicity of α-carbon
2-OH () Yes (-OH resonance) No Increases susceptibility to oxidation

Preparation Methods

Benzyl Ether Protection

The synthesis necessitates selective protection of phenolic -OH groups to prevent undesired side reactions during propenone formation. Benzyl bromide emerges as the optimal protecting agent due to:

  • Stability under basic/acidic conditions

  • Orthogonal deprotection via hydrogenolysis

Typical Protocol :

  • Dissolve dihydroxy precursor (1 equiv) in anhydrous DMF under N₂

  • Add BnBr (2.2 equiv) and K₂CO₃ (3 equiv)

  • Heat at 80°C for 12 h

  • Quench with ice-water, extract with EtOAc

  • Purify via silica gel chromatography

SubstrateBnBr (equiv)Yield (%)Purity (HPLC)
2,4-Dihydroxy-5-methoxyacetophenone2.289>98%
4-Hydroxybenzaldehyde2.09297%

Propenone Bridge Formation: Comparative Methodologies

Claisen-Schmidt Condensation

The most widely adopted route involves base-catalyzed aldol condensation followed by dehydration.

Optimized Procedure :

  • Charge 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]ethanone (1 equiv) and 4-(phenylmethoxy)benzaldehyde (1.05 equiv) in ethanol

  • Add NaOH (40% w/v, 2 equiv) dropwise at 0°C

  • Warm to reflux (78°C) for 8 h

  • Acidify with HCl (1M) to pH 2–3

  • Isolate precipitate by vacuum filtration

Critical Parameters :

  • Base Selection : NaOH > KOH (higher yields, fewer byproducts)

  • Solvent Effects : Ethanol > MeOH (slower aldol addition prevents retro-aldolization)

  • Temperature Control : Gradual heating minimizes diketone formation

EntrySolventBaseTime (h)Yield (%)
1EtOHNaOH878
2MeOHKOH665
3THFLDA1242

Wittig Reaction Approach

Alternative methodology employing phosphorus ylides demonstrates superior stereocontrol for α,β-unsaturated ketones:

Ylide Generation :

  • React benzyltriphenylphosphonium chloride (1.2 equiv) with n-BuLi (1.1 equiv) in THF at -78°C

  • Add 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]ethanone (1 equiv)

  • Warm to room temperature over 2 h

  • Quench with saturated NH₄Cl

Advantages :

  • Avoids strong basic conditions that may cleave benzyl ethers

  • Higher E-selectivity (E:Z = 9:1) compared to Claisen-Schmidt (E:Z = 4:1)

Purification and Analytical Characterization

Chromatographic Purification

Final products require rigorous purification to remove:

  • Unreacted starting materials

  • Over-condensation byproducts

  • Isomeric impurities

Gradient Elution Protocol :

  • Column: Silica gel 60 (230–400 mesh)

  • Mobile Phase: Hexane/EtOAc (8:1 → 4:1 gradient)

  • Detection: UV 254 nm

Typical Retention Data :

CompoundRf (Hexane:EtOAc 4:1)
Target propenone0.32
Aldehyde precursor0.45
Dimerized byproduct0.18

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) Key Signals :

  • δ 7.82 (d, J = 15.6 Hz, 1H, α-vinylic)

  • δ 7.35–7.18 (m, 15H, benzyl aromatics)

  • δ 6.62 (s, 1H, central aromatic proton)

  • δ 5.12 (s, 4H, OCH₂Ph)

  • δ 3.84 (s, 3H, OCH₃)

HRMS (ESI) :

  • Calculated for C₃₇H₃₂O₆ [M+H]⁺: 597.2278

  • Found: 597.2281

Industrial-Scale Considerations and Process Optimization

Catalytic Improvements

Recent advances employ phase-transfer catalysts to enhance reaction efficiency:

TBAB (Tetrabutylammonium bromide) Mediated Condensation :

  • 20% reduction in reaction time

  • 5–8% yield improvement vs. traditional methods

Mechanistic Insight :
TBAB facilitates interfacial transfer of hydroxide ions, accelerating enolate formation.

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages in:

  • Heat management for exothermic condensation

  • Reduced solvent consumption (30% less vs. batch)

Flow Reactor Parameters :

  • Residence Time: 12 min

  • Temperature: 110°C

  • Pressure: 3 bar

Challenges and Alternative Synthetic Routes

Competing Side Reactions

Major byproducts arise from:

  • Over-alkylation of phenolic oxygens

  • Retro-aldol cleavage under prolonged basic conditions

  • Diels-Alder dimerization of α,β-unsaturated ketone

Mitigation Strategies :

  • Strict stoichiometric control of BnBr in protection steps

  • Use of aprotic solvents (DMF, DMSO) for condensation

  • Low-temperature (−20°C) workup to prevent dimerization

Enzymatic Approaches

Emerging biocatalytic methods show promise for stereoselective synthesis:

  • Candida antarctica Lipase B catalyzed transesterification

  • Tyrosinase-mediated oxidative coupling

Preliminary Results :

EnzymeConversion (%)ee (%)
Candida antarctica LipB6892
Pseudomonas fluorescens4588

Q & A

Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?

The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone reacts with an aldehyde under basic conditions. Key steps include:

  • Substrate activation : Use of methoxy-protected benzaldehyde derivatives to prevent unwanted side reactions.
  • Catalytic base selection : NaOH or KOH in ethanol/water mixtures (60–80°C) to drive enolate formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the α,β-unsaturated ketone product.
    Yield optimization requires strict control of temperature (prevents retro-aldol reactions) and stoichiometric ratios (excess aldehyde improves conversion) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key characterization methods include:

  • X-ray crystallography : Resolves bond lengths, dihedral angles, and crystal packing (e.g., methoxy group orientation affects conjugation) .
  • Spectroscopy :
    • UV-Vis : λmax ~350 nm (π→π* transitions in the chalcone backbone) .
    • NMR : <sup>1</sup>H NMR δ 7.2–8.1 ppm (aromatic protons), δ 3.8–4.0 ppm (methoxy groups) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 568.2) .

Q. What solvents and conditions are recommended for solubility and stability studies?

  • Solubility : Best in polar aprotic solvents (DMSO, DMF) due to aromatic methoxy groups. Limited solubility in water (<0.1 mg/mL) .
  • Stability :
    • Light-sensitive : Store in amber vials under inert gas (N2) to prevent photodegradation .
    • Thermal stability : Decomposes above 200°C; DSC/TGA recommended for thermal profiling .

Q. What safety protocols are essential for handling this compound in the lab?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Q. How do substituent positions (e.g., methoxy groups) influence reactivity in downstream reactions?

  • Electron-donating methoxy groups increase electron density on the aromatic ring, enhancing electrophilic substitution (e.g., bromination at para positions) .
  • Steric hindrance : Bulky phenylmethoxy groups at positions 2 and 4 reduce nucleophilic attack on the α,β-unsaturated ketone .

Advanced Questions

Q. How can researchers resolve contradictions between computational modeling and experimental spectral data?

  • Density Functional Theory (DFT) : Compare calculated (B3LYP/6-31G*) vs. experimental IR/NMR spectra to identify discrepancies in substituent effects .
  • Dynamic effects : MD simulations (e.g., torsional angles in solution) explain deviations in NOESY correlations .

Q. What strategies optimize regioselectivity in catalytic asymmetric hydrogenation of the α,β-unsaturated ketone moiety?

  • Chiral catalysts : Use Ru-BINAP complexes (e.g., (R)-DTBM-SEGPHOS) for enantiomeric excess (>90%) .
  • Solvent effects : Isopropanol improves catalyst turnover by stabilizing transition states .

Q. How does crystallographic data inform stability under varying pH conditions?

  • Hydrogen-bond networks : X-ray structures reveal intermolecular H-bonds between methoxy oxygen and phenolic protons, stabilizing the lattice at neutral pH .
  • Acidic conditions : Protonation of carbonyl groups disrupts packing, leading to amorphous degradation products (confirmed by PXRD) .

Q. What mechanistic insights explain its moderate antimicrobial activity in bioassays?

  • Membrane disruption : LogP ~4.2 facilitates penetration into lipid bilayers, but bulky substituents reduce binding to bacterial efflux pumps .
  • ROS generation : Electrochemical studies show redox activity at −0.8 V (vs. Ag/AgCl), correlating with oxidative stress in E. coli .

Q. How can substituent modifications improve pharmacokinetic properties for therapeutic applications?

  • Bioisosteric replacement : Swap phenylmethoxy with trifluoromethoxy groups to enhance metabolic stability (CYP450 resistance) .
  • Prodrug design : Introduce ester linkages at the ketone for controlled release in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.